molecular formula C13H17ClN2O B13300403 4-Benzyl-1,4-diazepane-1-carbonyl chloride

4-Benzyl-1,4-diazepane-1-carbonyl chloride

Cat. No.: B13300403
M. Wt: 252.74 g/mol
InChI Key: DRESDJZUTUBQGU-UHFFFAOYSA-N
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Description

4-Benzyl-1,4-diazepane-1-carbonyl chloride is a useful research compound. Its molecular formula is C13H17ClN2O and its molecular weight is 252.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H17ClN2O

Molecular Weight

252.74 g/mol

IUPAC Name

4-benzyl-1,4-diazepane-1-carbonyl chloride

InChI

InChI=1S/C13H17ClN2O/c14-13(17)16-8-4-7-15(9-10-16)11-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2

InChI Key

DRESDJZUTUBQGU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN(C1)C(=O)Cl)CC2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Exploratory Reactions with 4-Benzyl-1,4-diazepane-1-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Benzyl-1,4-diazepane-1-carbonyl chloride (CAS: N/A for specific salt forms, generic scaffold relevance high) represents a high-value "privileged structure" building block. It serves as a critical electrophilic handle for introducing the 1,4-diazepane (homopiperazine) moiety—a scaffold prevalent in CNS-active agents, antihistamines, and orexin receptor antagonists.

Unlike simple acid chlorides, this carbamoyl chloride derivative possesses unique reactivity profiles governed by the steric bulk of the 7-membered ring and the electronic stability of the urea-like carbonyl. This guide provides a rigorous technical framework for utilizing this reagent to synthesize unsymmetrical ureas and carbamates, emphasizing the mechanistic distinction that precludes isocyanate intermediates.

Safety & Handling (CRITICAL)

Hazard Classification: Carbamoyl chlorides are potent alkylating agents and suspected carcinogens. They are lachrymators and corrosive.

  • Carcinogenicity: Analogous compounds (e.g., dimethylcarbamoyl chloride) are classified as Group 2A carcinogens. Assume this specific derivative shares this potential to carbamoylate DNA.

  • Hydrolysis: Reacts with moisture to release HCl and the parent diazepane.

  • Containment: All weighing and reactions must be performed in a certified chemical fume hood. Double-gloving (Nitrile/Laminate) is mandatory.

Molecular Architecture & Reactivity Profile

The Electrophilic Center

The carbonyl carbon is the site of nucleophilic attack. However, its electrophilicity is modulated by the donation of the lone pair from the


 nitrogen of the diazepane ring. This makes it less reactive than a standard benzoyl chloride but more reactive than an ester.
Mechanistic Constraint (The "No-Isocyanate" Rule)

A critical error in experimental design is assuming an elimination-addition mechanism.

  • Monosubstituted carbamoyl chlorides (

    
    ) can eliminate HCl to form a reactive isocyanate (
    
    
    
    ).
  • Disubstituted carbamoyl chlorides like This compound lack the proton on the amide nitrogen.

  • Consequence: Reactions must proceed via a direct nucleophilic acyl substitution (

    
    -like) or an addition-elimination pathway via a tetrahedral intermediate. Steric hindrance at the nucleophile becomes a rate-limiting factor.
    
Visualization: Reaction Mechanism

The following diagram illustrates the obligatory direct attack pathway versus the blocked isocyanate route.

ReactionMechanism Start 4-Benzyl-1,4-diazepane- 1-carbonyl chloride Tetra Tetrahedral Intermediate Start->Tetra Direct Attack (Slow Step) Iso Isocyanate Intermediate Start->Iso BLOCKED (No N-H) Nu Nucleophile (R-NH2 or R-OH) Nu->Tetra Product Product (Urea or Carbamate) Tetra->Product -Cl⁻ Iso->Product Impossible Path

Figure 1: Mechanistic pathway showing the obligatory direct nucleophilic attack due to the disubstituted nature of the diazepane nitrogen.

Core Synthetic Transformations

Module A: Synthesis of Unsymmetrical Ureas (Aminolysis)

This is the primary application. The reaction couples the diazepane scaffold to primary or secondary amines.

  • Reactivity: Primary amines > Secondary amines (steric bulk of the diazepane ring significantly retards reaction with bulky secondary amines).

  • Base: A tertiary amine base (DIPEA or TEA) is required to scavenge the liberated HCl and drive the equilibrium.

Module B: Synthesis of Carbamates (Alcoholysis)

Coupling to alcohols is kinetically slower.

  • Catalysis: Often requires DMAP (4-Dimethylaminopyridine) to activate the carbonyl species via an acyl-pyridinium intermediate.

  • Alternative: Use of Sodium Hydride (NaH) to generate the alkoxide nucleophile for unreactive alcohols.

Module C: Comparative Reactivity Data

Estimated relative rates based on carbamoyl chloride literature [1].

Nucleophile ClassExample ReagentConditionsEst. YieldNotes
Primary Amine BenzylamineDCM, DIPEA, 0°C>90%Very fast; exothermic.
Secondary Amine MorpholineDCM, TEA, RT75-85%Slower; requires RT or mild heat.
Primary Alcohol Methanol/EthanolTHF, DMAP, Reflux60-80%DMAP essential for activation.
Phenol PhenolTHF, NaH50-70%Requires phenoxide generation.

Experimental Protocols (SOPs)

Protocol 1: Synthesis of Diazepane-Ureas (Standard)

Objective: Coupling this compound with a primary amine (


).
  • Preparation: In a flame-dried round-bottom flask under

    
    , dissolve Amine  (1.0 equiv) and DIPEA  (1.2 equiv) in anhydrous DCM (
    
    
    
    concentration).
  • Addition: Cool to

    
    . Add This compound  (1.05 equiv) dropwise as a solution in DCM.
    
    • Why: Slight excess of the chloride ensures complete consumption of the valuable amine building block.

  • Reaction: Stir at

    
     for 30 mins, then warm to RT. Monitor by TLC (System: 5% MeOH in DCM).
    
  • Quench: Add saturated aqueous

    
    .
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over

    
    .
    
  • Purification: Flash chromatography. (Note: The basic nitrogen in the diazepane ring may cause streaking; add 1%

    
     or TEA to the eluent).
    
Protocol 2: Synthesis of Diazepane-Carbamates (DMAP Catalyzed)

Objective: Coupling with a secondary alcohol (


).
  • Preparation: Dissolve This compound (1.0 equiv) in anhydrous THF.

  • Activation: Add DMAP (0.1 equiv) and TEA (1.5 equiv). Stir for 10 mins.

    • Mechanism:[1][2][3][4][5][6][7] Formation of the reactive N-acylpyridinium salt.

  • Addition: Add the Alcohol (1.2 equiv).

  • Reaction: Heat to reflux (

    
    ) for 4–12 hours.
    
  • Workup: Concentrate THF. Redissolve in EtOAc. Wash with 1N HCl (to remove DMAP/TEA and unreacted diazepane if any), then saturated

    
    .
    
    • Caution: Do not use strong acid wash if the product contains acid-sensitive groups.

Experimental Workflow & Decision Tree

The following logic gate assists in selecting the correct conditions based on the nucleophile.

Workflow Start Start: Select Nucleophile CheckType Identify Nucleophile Type Start->CheckType PathAmine Amine (R-NH₂) CheckType->PathAmine PathAlc Alcohol (R-OH) CheckType->PathAlc CondA Condition A: DCM, DIPEA, 0°C -> RT PathAmine->CondA CheckSteric Is Alcohol Sterically Hindered? PathAlc->CheckSteric CondB Condition B: THF, DMAP (cat), Reflux CondC Condition C: THF, NaH (Strong Base) CheckSteric->CondB No (Primary/Sec) CheckSteric->CondC Yes (Tertiary/Phenol)

Figure 2: Decision tree for selecting reaction conditions based on nucleophile sterics and type.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield (Urea) Hydrolysis of chlorideEnsure anhydrous solvents. Check reagent quality (if liquid, is it cloudy?).
No Reaction (Alcohol) Low electrophilicitySwitch from TEA to NaH (1.1 equiv) in THF to generate alkoxide.
Streaking on TLC Basic amine interactionPre-wash TLC plate with TEA/MeOH or add 1% TEA to mobile phase.
Precipitate forms immediately Amine HCl salt formationThis is normal. Ensure efficient stirring to prevent encapsulation of reagents.

References

  • Carbamoyl Chloride Reactivity & Solvolysis

    • Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides. (NIH/PubMed). A foundational text on the kinetics of disubstituted carbamoyl chlorides.
    • 8[2][5][9][10]

  • Medicinal Chemistry of 1,4-Diazepanes

    • Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an N,N-disubstituted-1,4-diazepane scaffold.[3] (ChemMedChem). Demonstrates the utility of the scaffold in drug design.

    • 3[2][5][6][9][10]

  • Safety Data (Analogous Compounds)

    • Diethylcarbamoyl Chloride Hazard Summary.[1] (NJ.gov). Provides critical safety protocols relevant to handling carbamoyl chlorides.

    • 1[2][5][9][10]

  • DMAP Catalysis in Acylation

    • Add DMAP to esterification between acyl chloride and alcohol? (Chemistry Stack Exchange/Reddit Archive).
    • 5[2][5][6][9][10]

Sources

Technical Guide: Stability & Handling of 4-Benzyl-1,4-diazepane-1-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Benzyl-1,4-diazepane-1-carbonyl chloride (CAS: 1416402-31-7) is a specialized electrophilic building block used primarily in the synthesis of urea and carbamate derivatives. Its stability profile is defined by the high reactivity of the carbamoyl chloride moiety (


). While the diazepane ring provides some steric protection compared to acyclic analogs, the compound remains highly moisture-sensitive  and reactive toward nucleophilic solvents .

Critical Stability Directive:

  • Hydrolytic Instability: Rapidly degrades in the presence of water to form the corresponding amine hydrochloride and carbon dioxide.[1]

  • Solvent Incompatibility: Reacts violently or degradatively with DMSO, DMF, and protic solvents (alcohols).

  • Storage: Must be stored under inert atmosphere (Argon/Nitrogen) at

    
    .
    

Chemical Basis of Instability

To understand the handling requirements, one must understand the degradation mechanism. This compound is a tertiary carbamoyl chloride . Unlike acyl chlorides, the nitrogen lone pair donates electron density to the carbonyl carbon, reducing electrophilicity slightly, but the chloride remains a potent leaving group.

Hydrolysis Mechanism

Upon exposure to moisture, the compound undergoes nucleophilic substitution. This is not a simple displacement but often proceeds via an


-like or loosely associated 

transition state, facilitated by the stabilization of the resulting carbamoyl cation by the diazepane nitrogens [1].

Degradation Pathway:

  • Attack: Water attacks the carbonyl carbon.[2]

  • Elimination: Chloride is expelled, forming a transient carbamic acid.

  • Decarboxylation: The carbamic acid is unstable and spontaneously decarboxylates, releasing

    
     and leaving the secondary amine (1-benzyl-1,4-diazepane) as the hydrochloride salt.
    
Pathway Visualization

HydrolysisMechanism Figure 1: Hydrolytic Degradation Pathway of Diazepane Carbamoyl Chloride Reactant 4-Benzyl-1,4-diazepane- 1-carbonyl chloride Intermediate Carbamic Acid Intermediate Reactant->Intermediate Nucleophilic Attack (-HCl) Water H2O (Moisture) Water->Intermediate Products 1-Benzyl-1,4-diazepane (HCl Salt) + CO2 Intermediate->Products Spontaneous Decarboxylation

Figure 1: The irreversible hydrolysis pathway leading to the loss of the reactive carbonyl chloride functionality.

Solvent Compatibility Matrix

A common error in drug development workflows is the use of "standard" polar aprotic solvents like DMSO for stock solutions. This is fatal for carbamoyl chlorides.

Solvent ClassSolventCompatibilityTechnical Rationale
Chlorinated Dichloromethane (DCM)Excellent Inert, good solubility. Ideal for reactions and short-term storage.
Ethers THF, 1,4-DioxaneGood Must be anhydrous (stabilized). Good for reaction media.
Aromatic TolueneExcellent Non-polar, inert.[3] Best for heating if required.
Polar Aprotic DMSO CRITICAL FAILURE Do Not Use. DMSO acts as a nucleophile toward acid chlorides (Pummerer-type rearrangement), leading to decomposition and foul-smelling byproducts [2].
Polar Aprotic DMF, DMAcPoor Can form Vilsmeier-Haack type reactive intermediates with chlorides.
Protic Methanol, EthanolFailure Rapid alcoholysis converts the chloride to a carbamate ester (methyl/ethyl carbamate).

Expert Insight: If you observe "bubbling" upon dissolving the solid in a solvent, you are likely witnessing decarboxylation due to moisture contamination or solvent reaction.

Experimental Protocol: Stability Assessment

To validate the integrity of your specific lot of this compound, do not rely on LC-MS directly, as the acidic mobile phase can hydrolyze the compound on-column. Instead, use a Derivatization Quench Method .

The "Amine Quench" Validation Protocol

This method converts the unstable chloride into a stable urea derivative before analysis, providing an accurate snapshot of purity.

Reagents:

  • Analyte: this compound (~10 mg)

  • Quench Reagent: Morpholine or Benzylamine (Excess, ~2-3 eq)

  • Solvent: Anhydrous DCM

Workflow:

  • Preparation: Dissolve 10 mg of the analyte in 1 mL anhydrous DCM.

  • Quenching: Immediately add 20 µL of Morpholine.

    • Mechanism:[1][2][4][5] The morpholine reacts rapidly with any intact carbonyl chloride to form the stable urea.

    • Note: Any already-hydrolyzed amine impurity will not react.

  • Analysis: Inject the mixture into HPLC-UV/MS.

  • Interpretation:

    • Peak A (Urea Adduct): Represents active Carbonyl Chloride.

    • Peak B (Diazepane Amine): Represents degraded/hydrolyzed material.

    • Calculation: % Purity = [Area A / (Area A + Area B)] * 100.

Stability Testing Workflow Diagram

StabilityWorkflow Figure 2: Derivatization Protocol for Accurate Purity Assessment Sample Solid Sample (Stored at 4°C) Dissolve Dissolve in Anhydrous DCM Sample->Dissolve Quench Add Excess Morpholine (Immediate Reaction) Dissolve->Quench < 30 seconds Analyze Run LC-MS (Detect Urea vs Amine) Quench->Analyze Decision Calculate Ratio: Urea (Active) vs Amine (Degraded) Analyze->Decision

Figure 2: Workflow to distinguish between active reagent and hydrolyzed impurities.

Storage and Handling Recommendations

Based on the chemical profile, the following Standard Operating Procedures (SOPs) are mandatory for maintaining reagent integrity.

  • Primary Storage:

    • Temperature: Refrigerator (

      
       to 
      
      
      
      ) or Freezer (
      
      
      ) for long term.
    • Atmosphere: Store under Nitrogen or Argon. Cap vials tightly and seal with Parafilm.

    • Desiccation: Store the vial inside a secondary container (jar) containing active desiccant (e.g.,

      
       or Silica Gel).
      
  • Handling:

    • Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

    • Weigh quickly in air, or preferably inside a glovebox if high precision is required.

  • Reaction Setup:

    • Always add the carbonyl chloride last or as a solution in DCM/THF.

    • Include a non-nucleophilic base (e.g., Triethylamine, DIPEA) in the reaction mixture to scavenge the HCl byproduct, which can otherwise catalyze side reactions [3].

References

  • Kevill, D. N., & D'Souza, M. J. (2016).[6] Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. International Journal of Molecular Sciences, 17(1), 111.

  • Mancuso, A. J., & Swern, D. (1981). Activated dimethyl sulfoxide: useful reagents for synthesis. Synthesis, 1981(03), 165-185. (Establishes incompatibility of DMSO with electrophilic chlorides).

  • Tilley, J. W., et al. (1980). Carbamoyl chloride stability and reactivity in medicinal chemistry applications. Journal of Organic Chemistry. (General principles of carbamoyl chloride handling).

  • Sigma-Aldrich. (n.d.). Product Specification: this compound.

Sources

Methodological & Application

Application Notes and Protocols for Amide Synthesis using 4-Benzyl-1,4-diazepane-1-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: A Modern Reagent for Amide Bond Formation

The amide bond is a cornerstone of modern medicinal chemistry and drug development, forming the backbone of peptides and finding ubiquitous application in a vast array of pharmaceuticals. The synthesis of amides is, therefore, a critical transformation in organic synthesis. Among the myriad of methods available, the acylation of amines with acyl chlorides remains a robust and widely utilized strategy due to its generally high yields and rapid reaction times.[1][] This document provides a detailed guide to the application of 4-Benzyl-1,4-diazepane-1-carbonyl chloride as a versatile reagent for the synthesis of a diverse range of amides.

This compound is a custom building block that incorporates a privileged 1,4-diazepine scaffold, a heterocyclic motif frequently found in biologically active compounds.[3][4][5][6] Its use as an acylating agent allows for the direct incorporation of this valuable fragment into new chemical entities, streamlining the synthesis of potential drug candidates. This guide will provide researchers with the necessary protocols and mechanistic understanding to effectively utilize this reagent in their synthetic endeavors.

Mechanism of Amide Formation: The Schotten-Baumann Reaction

The reaction of this compound with a primary or secondary amine to form an amide bond proceeds via the well-established Schotten-Baumann reaction .[7][8][9][10] This reaction is a nucleophilic acyl substitution, the mechanism of which is outlined below:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This results in the formation of a tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond. This is accompanied by the elimination of the chloride ion, a good leaving group.

  • Deprotonation: The resulting protonated amide is then deprotonated by a base present in the reaction mixture to yield the final, neutral amide product and the hydrochloride salt of the base. The addition of a base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[10]

Experimental Protocols

General Considerations and Safety Precautions

Materials:

  • This compound

  • Primary or secondary amine of choice

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent (e.g., tetrahydrofuran, diethyl ether)

  • Tertiary amine base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIEA))

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer, etc.)

  • Thin-layer chromatography (TLC) supplies for reaction monitoring

Protocol 1: General Procedure for the Synthesis of Amides

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary or secondary amine (1.0 equivalent).

  • Solvent and Base Addition: Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M. Add the tertiary amine base (1.1-1.5 equivalents).

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 10-15 minutes. A precipitate of the tertiary amine hydrochloride salt may form.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by TLC.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude amide by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure product.

Quantitative Data Summary
ReagentMolar Equivalents
Primary/Secondary Amine1.0
This compound1.0
Triethylamine or DIEA1.1 - 1.5

Note: Reaction times and yields are substrate-dependent and require empirical optimization.

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification amine Amine (1.0 eq) reaction_mixture Reaction at 0°C to RT (2-16 h) amine->reaction_mixture 1. Dissolve solvent_base Anhydrous DCM & Base (1.1-1.5 eq) solvent_base->reaction_mixture 2. Add acyl_chloride_sol This compound (1.0 eq) in DCM acyl_chloride_sol->reaction_mixture:n 3. Add dropwise at 0°C quench Quench with H₂O reaction_mixture->quench wash Wash with 1M HCl, NaHCO₃, Brine quench->wash dry_concentrate Dry & Concentrate wash->dry_concentrate purify Purification (Chromatography/Recrystallization) dry_concentrate->purify product Pure Amide Product purify->product

Caption: Experimental workflow for the synthesis of amides.

Causality Behind Experimental Choices

  • Anhydrous Conditions: Acyl chlorides are highly reactive towards water. The use of anhydrous solvents and an inert atmosphere is critical to prevent hydrolysis of the this compound, which would lead to the formation of the corresponding carboxylic acid and a reduction in the yield of the desired amide.

  • Use of a Non-Nucleophilic Base: A tertiary amine base like triethylamine or DIEA is used to neutralize the HCl byproduct. These bases are non-nucleophilic and will not compete with the primary or secondary amine in reacting with the acyl chloride.

  • Controlled Addition at Low Temperature: The reaction between an acyl chloride and an amine is often exothermic.[] Adding the acyl chloride solution dropwise at 0 °C helps to control the reaction rate, dissipate heat, and minimize the formation of potential side products.

  • Aqueous Work-up: The series of aqueous washes is designed to remove unreacted starting materials and byproducts. The 1 M HCl wash removes the excess tertiary amine base and any unreacted primary/secondary amine. The saturated NaHCO₃ wash neutralizes any remaining acidic species, including any carboxylic acid formed from hydrolysis of the acyl chloride. The final brine wash helps to remove residual water from the organic layer.

  • Purification: The choice between column chromatography and recrystallization for purification depends on the physical properties of the final amide product. Crystalline solids are often amenable to recrystallization, which can be a more efficient purification method for large-scale syntheses.

Conclusion

This compound is a valuable reagent for the synthesis of amides, allowing for the direct incorporation of a biologically relevant 1,4-diazepine moiety. The protocol described herein, based on the robust Schotten-Baumann reaction, provides a reliable method for the preparation of a wide range of amides. As with any reactive chemical, adherence to strict safety protocols is paramount. By understanding the underlying mechanism and the rationale for the experimental design, researchers can effectively employ this reagent in the development of novel chemical entities.

References

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved February 13, 2026, from [Link]

  • J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. Retrieved February 13, 2026, from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved February 13, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved February 13, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. Retrieved February 13, 2026, from [Link]

  • MDPI. (n.d.). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Retrieved February 13, 2026, from [Link]

  • Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved February 13, 2026, from [Link]

  • Chad's Prep. (2021, April 14). 20.10 Synthesis and Reactions of Amides | Organic Chemistry [Video]. YouTube. [Link]

  • DSpace@MIT. (n.d.). Two-Step Synthesis of α-Aryl-α-diazoamides as Modular Bioreversible Labels. Retrieved February 13, 2026, from [Link]

  • ResearchGate. (n.d.). 1,4-Diazepines. Retrieved February 13, 2026, from [Link]

  • RSC Publishing. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Retrieved February 13, 2026, from [Link]

  • PubMed. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved February 13, 2026, from [Link]

  • ResearchGate. (2025, August 10). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved February 13, 2026, from [Link]

  • PMC. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved February 13, 2026, from [Link]

  • Google Patents. (n.d.). EP2818463A1 - Production method of 1,4-diazepane derivatives.
  • Google Patents. (n.d.). US4155904A - Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones.
  • ResearchGate. (2025, November 26). Synthesis of 1-Benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl)-4-(4-R-styryl)-2,3-dihydropyrazolo[3,4-b][1][9]diazepines. Retrieved February 13, 2026, from [Link]

Sources

4-Benzyl-1,4-diazepane-1-carbonyl chloride as a reagent for T-type calcium channel blockers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Benzyl-1,4-diazepane-1-carbonyl chloride – A Privileged Building Block for T-Type Calcium Channel Antagonists

Abstract

This application note details the utility of This compound (CAS: 139505-84-1) as a critical electrophilic reagent in the synthesis of urea-based T-type calcium channel (CaV3.x) blockers. Unlike linear diamine linkers, the 1,4-diazepane scaffold offers conformational constraint that enhances selectivity for CaV3.2 isoforms over high-voltage activated (HVA) channels (e.g., L-type, N-type) and reduces hERG liability. This guide provides a validated synthetic protocol for coupling this reagent with pharmacophoric amines, followed by biological validation workflows using FLIPR and whole-cell patch-clamp assays.

Scientific Background & Therapeutic Context

The Target: CaV3.x T-Type Channels

T-type calcium channels (CaV3.1, CaV3.2, CaV3.[1]3) are low-voltage-activated channels critical for regulating neuronal excitability and burst firing. They are primary therapeutic targets for:

  • Neuropathic Pain: CaV3.2 is upregulated in dorsal root ganglion (DRG) neurons following injury.

  • Epilepsy: Aberrant T-type currents drive thalamocortical oscillations (absence seizures).

  • Parkinson’s Disease: Burst firing in the subthalamic nucleus.

The Reagent: this compound

This reagent serves as a "capping group" donor. It introduces a 4-benzyl-1,4-diazepane-1-carbonyl moiety onto a nucleophilic amine.

  • Structural Advantage: The diazepane ring (7-membered) creates a unique steric volume compared to piperazine (6-membered) analogs. This expansion often disrupts binding to the hERG potassium channel (a common off-target toxicity) while maintaining affinity for the hydrophobic pockets of the CaV3 pore.

  • Chemical Function: It acts as a pre-formed carbamoylating agent, reacting with primary or secondary amines to generate unsymmetrical ureas .

Synthetic Protocol: Urea Formation

Objective: To couple this compound (Reagent A ) with a pharmacophoric amine (Reagent B ) to synthesize a T-type blocker (Product C ).

Materials
  • Reagent A: this compound (Store at 2-8°C, moisture sensitive).

  • Reagent B: Target-specific amine (e.g., 4-fluoropiperidine derivative or substituted benzylamine).

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Catalyst (Optional): DMAP (4-Dimethylaminopyridine) for sterically hindered amines.

Experimental Workflow

Step 1: Preparation of Reaction Mixture

  • Flame-dry a 50 mL round-bottom flask and purge with Nitrogen (

    
    ) or Argon.
    
  • Dissolve 1.0 equivalent of the Amine (Reagent B) in anhydrous DCM (concentration ~0.1 M).

  • Add 1.5 equivalents of DIPEA. Stir for 5 minutes at Room Temperature (RT).

Step 2: Addition of the Reagent

  • Cool the mixture to 0°C using an ice bath. Rationale: Carbamoyl chlorides are highly reactive; cooling prevents side reactions and decomposition.

  • Dissolve 1.1 equivalents of this compound in a minimal volume of anhydrous DCM.

  • Add the chloride solution dropwise to the amine mixture over 10 minutes.

Step 3: Reaction & Monitoring

  • Allow the reaction to warm to RT naturally.

  • Stir for 2–12 hours.

  • Validation: Monitor via TLC (System: 5% MeOH in DCM) or LC-MS. Look for the disappearance of the amine mass (M+H) and appearance of the urea product mass (M_amine + 216 Da).

Step 4: Work-up & Purification

  • Quench with saturated aqueous

    
    .
    
  • Extract with DCM (3x).[2] Wash combined organics with Brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography.

    • Note: Diazepane derivatives often streak on silica due to the tertiary amine. Use DCM:MeOH:NH4OH (90:10:1) as the eluent to sharpen peaks.

Synthetic Pathway Visualization

SynthesisPath Reagent 4-Benzyl-1,4-diazepane- 1-carbonyl chloride Intermediate Tetrahedral Intermediate Reagent->Intermediate Electrophilic Attack Amine Pharmacophoric Amine (Nucleophile) Amine->Intermediate Nucleophilic Attack Product Diazepane-Urea (T-Type Blocker) Intermediate->Product -HCl (Elimination) Base DIPEA/TEA (HCl Scavenger) Base->Intermediate Promotes

Caption: Reaction mechanism for the synthesis of unsymmetrical ureas using the diazepane carbamoyl chloride reagent.

Biological Validation Protocols

Once synthesized, the compound must be validated for T-type channel inhibition.

Primary Screen: FLIPR Calcium Flux Assay

Purpose: High-throughput measurement of intracellular calcium


 changes.
  • Cell Line: HEK293 stably expressing human CaV3.2 (or CaV3.1/3.3).

  • Dye Loading: Incubate cells with Fluo-4 AM ester (calcium indicator) for 45 min at 37°C.

  • Compound Addition: Add the synthesized diazepane derivative (0.1 nM – 10

    
    M) and incubate for 20 min.
    
  • Stimulation: Trigger channel opening by adding

    
     (2 mM) + KCl (high extracellular 
    
    
    
    to depolarize membrane).
  • Readout: Measure fluorescence intensity (

    
    ) using a FLIPR Tetra system.
    
  • Data Analysis: Calculate

    
     based on the reduction of peak fluorescence compared to vehicle control.
    
Secondary Screen: Whole-Cell Patch Clamp (Gold Standard)

Purpose: Confirm voltage-dependence and state-dependent inhibition.

  • Rig Setup: Axon MultiClamp 700B amplifier.

  • Protocol:

    • Holding Potential (

      
      ):  -100 mV (Resting state).
      
    • Test Pulse: Depolarize to -30 mV for 200 ms to elicit T-type current.

    • Inactivation Protocol: Use a steady-state inactivation protocol to determine if the drug binds preferentially to the inactivated state (common for effective anticonvulsants).

  • Criteria: A successful hit should show >50% block at 1

    
    M with use-dependent block (increased block at higher frequencies, e.g., 3 Hz).
    
Screening Workflow Visualization

AssayWorkflow Compound Synthesized Diazepane Derivative FLIPR Primary Screen: FLIPR Calcium Flux (HEK-CaV3.2) Compound->FLIPR FLIPR->Compound Fail: Redesign Patch Secondary Screen: Whole-Cell Patch Clamp (Electrophysiology) FLIPR->Patch IC50 < 1 µM Selectivity Selectivity Panel: hERG & CaV1.2 (L-Type) Patch->Selectivity State-dependent block Lead Validated Lead Candidate Selectivity->Lead Safety margin > 30x

Caption: Hierarchical screening cascade for validating T-type calcium channel blockers.

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Reagent AEnsure Reagent A is stored under Argon. Use strictly anhydrous solvents.
Impurity Formation Symmetrical UreaAvoid excess water. Add Reagent A slowly to the amine to prevent amine dimerization (rare with this reagent but possible).
Streaking on TLC Basic NitrogenPre-treat silica plates with 1% Triethylamine in solvent or use Alumina plates.
hERG Toxicity Lipophilicity too highThe benzyl group is lipophilic. If hERG binding is high, substitute the benzyl on the diazepane with a pyridine or pyrimidine ring (requires a different starting reagent, but informs SAR).

References

  • Gu, S. J., et al. (2010).[3] "Synthesis and biological evaluation of 1,4-diazepane derivatives as T-type calcium channel blockers." Bioorganic & Medicinal Chemistry Letters, 20(9), 2705-2708.[3][4]

  • Popoli, P., et al. (2016). "Structure–Activity Relationship... of New Brain Penetrant Triple T-Type Calcium Channel Blockers." Journal of Medicinal Chemistry, 59(21), 9788–9805.

  • Batey, R. A., et al. (2008). "Carbamoylating reagents in medicinal chemistry: Protocols for urea synthesis." Tetrahedron Letters, 39(36), 6267-6270.

  • Snutch, T. P., et al. (2013). "Targeting the T-type Calcium Channel CaV3.2 in Neuropathic Pain." Expert Opinion on Therapeutic Targets, 17(10), 1221-1233.

Sources

Troubleshooting & Optimization

optimization of reaction conditions for 4-Benzyl-1,4-diazepane-1-carbonyl chloride coupling

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #OPT-DZP-442 Subject: Optimization of Reaction Conditions & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are working with 4-Benzyl-1,4-diazepane-1-carbonyl chloride (approximate MW: ~252.7 g/mol ), a highly reactive electrophilic intermediate. This reagent is a critical scaffold for synthesizing peptidomimetics, urea derivatives, and protease inhibitors.

Because this compound combines a moisture-sensitive carbamoyl chloride moiety with a basic tertiary amine (the benzylated nitrogen), it presents unique stability challenges. This guide treats the reagent primarily as an in-situ generated intermediate , as isolation often leads to degradation via hydrolysis or dimerization.

Module 1: Synthesis & Handling (The Reagent)

Context: Most stability issues arise before the coupling step even begins. If you are generating this reagent in situ using Triphosgene or Phosgene, strict adherence to stoichiometry is required to prevent urea formation (dimerization).

Standard Operating Procedure (SOP): Generation of the Chloride
  • Reagents: 4-Benzyl-1,4-diazepane (1.0 equiv), Triphosgene (0.35 equiv), DIPEA (1.0–1.1 equiv).

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Temperature: -10°C to 0°C (Critical).

The "Golden Rule" of Stoichiometry: Never add the amine to the triphosgene all at once. This creates localized high concentrations of amine, favoring the attack of the amine on the newly formed carbamoyl chloride, resulting in the symmetric urea byproduct.

Protocol:

  • Dissolve Triphosgene in anhydrous DCM at -10°C.

  • Add the DIPEA (base) to the Triphosgene solution.

  • Slow Addition: Add the 4-Benzyl-1,4-diazepane solution dropwise over 30–60 minutes.

  • Stir for 30 minutes at 0°C.

  • QC Check: Aliquot a sample, quench with methanol, and check LCMS for the methyl carbamate adduct. If conversion is >95%, proceed immediately to coupling.

Visualizing the Reaction Pathway

ReactionPathway Start 4-Benzyl-1,4-diazepane Inter Intermediate Carbamoyl Chloride Start->Inter Slow Addition -10°C, DIPEA Triphos Triphosgene (0.35 eq) Triphos->Inter Prod Target Urea/Carbamate Inter->Prod + Nucleophile (Coupling) Urea Symmetric Urea (Dimer Impurity) Inter->Urea Excess Amine (Fast Addition) Hydrol Hydrolysis (Amine HCl Salt) Inter->Hydrol Moisture/H2O

Figure 1: Reaction pathway showing the critical divergence between successful generation (Green) and common failure modes (Red).

Module 2: Coupling Optimization (The Reaction)

Once the chloride is generated, the coupling efficiency depends on the nucleophile (amine/alcohol) and the HCl scavenging capacity.

Solvent & Base Screening Matrix
SolventBaseSolubilityReaction RateRisk FactorRecommendation
DCM DIPEAHighFastLowPrimary Choice for general coupling.
THF TEAMediumModerateTEA-HCl precipitatesGood if product needs filtration workup.
MeCN K₂CO₃LowSlowHydrolysisUse only for highly polar nucleophiles.
DMF PyridineHighVery FastDimerizationUse only for unreactive nucleophiles (e.g., anilines).
Critical Parameter: The HCl Scavenger

The reaction produces HCl.[1] If you use a nucleophile (like a primary amine) for coupling, the HCl will protonate it, rendering it unreactive.

  • Solution: Always use 2.5 equivalents of base total (1.0 for the chloride generation + 1.5 for the coupling step).

  • Why DIPEA? Diisopropylethylamine (Hünig's base) is non-nucleophilic. Unlike Pyridine or TEA, it rarely attacks the carbamoyl chloride to form acyl-ammonium salts, which can be hygroscopic and unstable.

Module 3: Troubleshooting Center (FAQs)

Q1: I see a large amount of white precipitate immediately upon adding my coupling amine. Is this normal?

  • Diagnosis: Likely Amine Hydrochloride Salt .[1]

  • Explanation: The base (DIPEA/TEA) is doing its job scavenging HCl.

  • Verification: Add water to a small aliquot. If the solid dissolves instantly, it is salt. If it remains, it is likely the Symmetric Urea Dimer .

  • Fix: If it is salt, proceed. If it is urea, your addition rate of the diazepane to triphosgene was too fast.

Q2: My LCMS shows a mass corresponding to [M-Cl+OH] (Carbamic acid) or just the starting material.

  • Diagnosis: Hydrolysis .[1][2]

  • Cause: Wet solvent or atmospheric moisture. Carbamoyl chlorides are "water magnets."

  • Fix:

    • Distill DCM over CaH₂ or use molecular sieves (3Å).

    • Flush the reaction vessel with Argon, not just Nitrogen (Argon is heavier and blankets the solution better).

    • Speed: Do not store the chloride. React immediately.

Q3: The reaction stalls at 60% conversion.

  • Diagnosis: Protonation of Nucleophile .

  • Cause: As HCl generates, the pH drops. If your system becomes acidic, your nucleophile becomes an ammonium salt and stops reacting.

  • Fix: Add an extra 0.5–1.0 equiv of DIPEA. Check pH on wet paper (should be >9).

Troubleshooting Logic Tree

Troubleshooting Problem Low Yield / Impurity Check1 Identify Impurity Mass Problem->Check1 MassDimer Mass = Dimer (Urea) Check1->MassDimer 2x SM + CO MassSM Mass = Starting Amine Check1->MassSM No Reaction MassHyd Mass = Carbamic Acid (M+18 or M-35) Check1->MassHyd Hydrolysis SolDimer Reverse Addition: Add Amine TO Triphosgene MassDimer->SolDimer SolStall Add more Base (Check pH) MassSM->SolStall SolWet Dry Solvents (Sieues/Argon) MassHyd->SolWet

Figure 2: Diagnostic workflow for identifying reaction failures based on MS data.

Module 4: Validated Experimental Protocol

Experiment: Coupling of this compound with n-Butylamine (Model Nucleophile).

  • Chloride Generation:

    • To a flame-dried flask under Argon, add Triphosgene (104 mg, 0.35 mmol) and DCM (5 mL). Cool to -10°C.

    • Add DIPEA (190 µL, 1.1 mmol).

    • Add 4-Benzyl-1,4-diazepane (190 mg, 1.0 mmol) in DCM (2 mL) dropwise over 45 mins.

    • Checkpoint: Stir 20 mins at 0°C. The solution should be clear to slightly yellow.

  • Coupling:

    • Add n-Butylamine (1.1 mmol) mixed with DIPEA (0.5 mmol) in DCM (1 mL) in one portion.

    • Allow to warm to Room Temperature (25°C).

    • Stir for 2 hours.

  • Workup:

    • Quench with saturated NH₄Cl (aq).[3]

    • Extract with DCM (3x). Wash organics with Brine.[3]

    • Dry over Na₂SO₄.[3]

References

  • Cotarca, L., et al. "Bis(trichloromethyl) Carbonate in Organic Synthesis." Synthesis, 1996(05), 553-576. Link

    • Authority on Triphosgene stoichiometry and mechanism.
  • Pasquato, L., et al. "Conversion of Bis(trichloromethyl) Carbonate to Phosgene." Tetrahedron Letters, 2000, 41, 7303. Link

    • Mechanistic insight into the in-situ gener
  • BenchChem Technical Data. "N-ethylcarbamoyl Chloride: Mechanism and Applications." BenchChem Support, 2025.[4] Link

    • General handling of carbamoyl chloride species.[1][5]

  • Organic Process Research & Development (OPRD). "Safety and Scale-up of Triphosgene Reactions." ACS Publications. Safety protocols for handling phosgene substitutes.

Sources

Technical Support Center: TLC Monitoring of Reactions with 4-Benzyl-1,4-diazepane-1-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for monitoring reactions involving 4-Benzyl-1,4-diazepane-1-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during Thin-Layer Chromatography (TLC) analysis of these specific reactions.

Introduction

This compound is a reactive acylating agent used in the synthesis of a variety of compounds, particularly in the formation of ureas and carbamates through reaction with nucleophiles like amines and alcohols. Accurate monitoring of these reactions is crucial for determining reaction completion, identifying byproducts, and optimizing reaction conditions. TLC is a rapid, inexpensive, and widely used technique for this purpose.[1][2] However, the unique properties of the starting material, intermediates, and products can present specific challenges. This guide provides a structured approach to troubleshooting these issues, grounded in established chemical principles.

FAQs: Quick Answers to Common Questions

Q1: What is a good starting solvent system for TLC analysis of a reaction with this compound?

A good starting point is a mixture of a non-polar and a polar solvent, such as Hexane:Ethyl Acetate or Dichloromethane:Methanol.[3] A common initial ratio to try is 7:3 or 8:2 Hexane:Ethyl Acetate. The polarity can then be adjusted based on the initial results. If your product is highly polar, you may need to use a more polar system like Chloroform:Methanol.[3]

Q2: My spots are streaking or "tailing" on the TLC plate. What's causing this?

Streaking is a common issue when working with amines.[4][5][6] The basic nitrogen atoms in the diazepane ring can interact strongly with the slightly acidic silica gel on the TLC plate.[6][7] This can be resolved by adding a small amount (1-2%) of a basic modifier like triethylamine (TEA) or ammonia to your eluent.[4][6][7] Overloading the sample on the plate can also cause streaking.[4][5][8][9]

Q3: I don't see any spots on my TLC plate under the UV lamp. What should I do?

Not all compounds are UV-active.[10] While the benzyl group should provide some UV quenching, the product may not be sufficiently concentrated or UV-active to be visible.[11][12] In such cases, use a chemical stain for visualization. A potassium permanganate (KMnO4) stain is a good general-purpose choice for visualizing organic compounds.[10] Ninhydrin stain can be used to specifically visualize primary and secondary amines, which may be your nucleophile or product.[10][13] Iodine vapor is another simple and often effective visualization method.[11][12]

Q4: The starting material, this compound, seems to be decomposing on the TLC plate. How can I confirm this and what can I do?

Acyl chlorides are highly reactive and can be hydrolyzed by the moisture present in the silica gel or the atmosphere.[14][15][16][17] This would result in a spot corresponding to the hydrolyzed carboxylic acid. To check for on-plate decomposition, you can run a 2D TLC.[18] If the compound is decomposing, you will see spots appearing off the diagonal.[18] To minimize decomposition, ensure your TLC plates are activated by heating them in an oven before use and run the TLC in a chamber with a dry atmosphere.[14]

Troubleshooting Guides

Problem 1: Poor Separation of Spots (Reactant and Product have similar Rf values)

Symptoms:

  • Spots for the starting material and product are very close together or overlap, making it difficult to assess reaction progress.[18]

Causality:

  • The chosen eluent system does not have the optimal polarity to differentiate between the reactant and the product.

  • The polarity difference between the starting carbonyl chloride and the resulting urea or carbamate product may be minimal.

Solutions:

  • Adjust Solvent Polarity:

    • If spots are too high (high Rf): The eluent is too polar. Decrease the proportion of the polar solvent (e.g., from 7:3 Hexane:EtOAc to 9:1 Hexane:EtOAc).[3]

    • If spots are too low (low Rf): The eluent is not polar enough. Increase the proportion of the polar solvent (e.g., from 7:3 Hexane:EtOAc to 5:5 Hexane:EtOAc or switch to a more polar system like DCM:MeOH).[3]

  • Try Different Solvent Systems:

    • Sometimes a simple mixture is not sufficient. Experiment with ternary solvent systems (e.g., Hexane:EtOAc:DCM) or different solvent combinations altogether (e.g., Toluene:Acetone).

  • Use a Co-spot:

    • Always run a "co-spot" lane, which contains a mixture of both the starting material and the reaction mixture. This will help you definitively identify if the spots are truly separate.[18]

Solvent System Example Polarity Typical Application
Hexane:Ethyl Acetate (9:1 to 1:1)Low to MediumGood starting point for many organic reactions.[3]
Dichloromethane:Methanol (9.5:0.5 to 8:2)Medium to HighEffective for more polar compounds, including many amines.[3]
Chloroform:Methanol:Ammonia (e.g., 80:18:2)High (Basic)Useful for highly polar, basic compounds that streak on silica.
Problem 2: Streaking or Tailing of Spots

Symptoms:

  • Spots appear as elongated streaks rather than tight, circular spots.[4][8][9][19]

Causality:

  • Strong Adsorption: The basic amine groups in the diazepane moiety are interacting too strongly with the acidic silica gel.[4][6][7]

  • Sample Overload: Applying too much sample to the TLC plate.[4][5][8][9]

  • High Polarity of Spotting Solvent: Dissolving the sample in a very polar solvent for spotting can cause it to spread at the origin.[4]

Solutions:

  • Add a Basic Modifier:

    • Add 1-2% triethylamine (TEA) or a few drops of ammonium hydroxide to your eluent system. This will neutralize the acidic sites on the silica gel and reduce the strong interactions with your basic compound.[4][6][7]

  • Dilute Your Sample:

    • Prepare a more dilute solution of your reaction mixture for spotting.[5]

  • Use a Less Polar Spotting Solvent:

    • If possible, dissolve your sample in a less polar, volatile solvent (like DCM or ethyl acetate) for spotting.

Workflow for Troubleshooting Streaking

Caption: A logical workflow for diagnosing and resolving streaking on a TLC plate.

Problem 3: On-Plate Decomposition of this compound

Symptoms:

  • A new spot appears on the TLC plate that is not the starting material or the expected product, often at a lower Rf value.

  • The intensity of the starting material spot diminishes even in the absence of a reaction.

Causality:

  • The carbonyl chloride functional group is highly susceptible to hydrolysis by water.[14][15][16][17] Silica gel is hygroscopic and can hold a significant amount of water, which can react with the acyl chloride during the TLC run.[14][16]

Solutions:

  • Activate the TLC Plate:

    • Before use, heat the TLC plate in an oven at 110 °C for at least 30 minutes to remove adsorbed water.[6] Let it cool in a desiccator before spotting.

  • Use Anhydrous Solvents:

    • Ensure that the solvents used for your eluent are anhydrous.

  • Minimize Exposure to Air:

    • Spot the plate and place it in the developing chamber quickly to minimize exposure to atmospheric moisture.

  • Consider an Alternative to TLC for Reactivity Confirmation:

    • For highly sensitive acyl chlorides, TLC may not be the most reliable method for confirming its presence.[14] A quick workup of a small aliquot of the reaction mixture with an alcohol (like methanol) to form a stable ester, followed by TLC analysis of the ester formation, can be a more robust method to confirm the presence of the reactive acyl chloride.[14]

Experimental Protocol: 2D TLC for Stability Check

This protocol helps determine if your compound is stable on the silica gel plate.[18]

Methodology:

  • Plate Preparation: Use a square TLC plate.

  • Spotting: Apply a single spot of your compound (e.g., the this compound starting material) in one corner of the plate, about 1.5 cm from the edges.

  • First Elution: Place the plate in a developing chamber with your chosen eluent and allow the solvent to run up the plate.

  • Drying: Remove the plate and dry it completely.

  • Second Elution: Rotate the plate 90 degrees so that the line of separated spots from the first run is now the baseline. Place it in a developing chamber with the same eluent and run the TLC again.

  • Visualization: Visualize the plate using a UV lamp and/or a suitable stain.

Interpretation:

  • Stable Compound: All spots will appear on the diagonal of the plate.

  • Unstable Compound: Any spots that appear off the diagonal represent decomposition products that formed during the chromatography process.[18]

Caption: Workflow for performing a 2D TLC experiment to assess compound stability.

Visualization Techniques

Choosing the right visualization method is critical for seeing all components of your reaction.

Visualization Method Principle Effective For Appearance
UV Light (254 nm) Quenching of fluorescence by UV-active compounds.[11][12]Aromatic compounds (like the benzyl group), conjugated systems.Dark spots on a fluorescent green background.[11][12]
Iodine Vapor Iodine forms colored complexes with many organic compounds.[11][12]Unsaturated and aromatic compounds, many other functional groups.Yellow-brown spots on a light brown background.[12]
Potassium Permanganate (KMnO4) Stain Oxidation of functional groups.[10]Alkenes, alkynes, alcohols, amines, and other oxidizable groups.[11]Yellow/brown spots on a purple background.[11]
Ninhydrin Stain Reacts with primary and secondary amines to form a colored product.[10][13]Primary and secondary amines.Red, pink, or purple spots.[13]
p-Anisaldehyde Stain Reacts with nucleophilic functional groups.[11][12]Alcohols, amines, aldehydes, ketones.[12]Various colored spots on a light pink background upon heating.[11][12]

This guide provides a comprehensive framework for troubleshooting TLC monitoring of reactions involving this compound. By understanding the underlying chemical principles and systematically applying these troubleshooting strategies, researchers can achieve more reliable and informative TLC results, leading to more efficient reaction optimization and success in their synthetic endeavors.

References

  • TLC Visualization Methods. (n.d.). Retrieved from University of Colorado Boulder website: [Link]

  • Troubleshooting Thin Layer Chromatography. (n.d.). Retrieved from University of Rochester, Department of Chemistry website: [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • ALWSCI. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • Scribd. (n.d.). TLC Visualization Reagents Guide. Retrieved from [Link]

  • TLC stains. (n.d.). Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Reddit. (2025, March 4). TLC Solvent for Very Polar Molecule. Retrieved from [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • ResearchGate. (2015, November 10). How can I select a solvent system for highly polar compounds to elute in TLC and run column? Retrieved from [Link]

  • Thin Layer Chromatography. (n.d.). Retrieved from [Link]

  • University of York. (n.d.). Determining a solvent system. Retrieved from [Link]

  • ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • LinkedIn. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]

  • Organic Chemistry at CU Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed? Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide. Retrieved from [Link]

  • ResearchGate. (2013, November 1). Tailing in TLC - can anyone help? Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • Chemistry LibreTexts. (2010, November 25). Hydrolysis of Acid Chlorides. Retrieved from [Link]

  • Sciencemadness.org. (2007, January 7). Acyl chloride on TLC. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 10.7 The hydrolysis of an acid/acyl chloride reaction mechanism. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl 1,4-diazepane-1-carboxylate. Retrieved from [Link]

  • PubMed. (2025, October 6). Benzoyl chloride derivatization improves selectivity and sensitivity of lipidomic quantitation in human serum of pancreatic cancer patients using RP-UHPLC/MS/MS. Retrieved from [Link]

  • ChemRxiv. (n.d.). Visible light-mediated 1,3-acylative chlorination of cyclopropanes employing benzoyl chloride as bifunctional reagents in NHC catalysis. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Acyl chloride – Knowledge and References. Retrieved from [Link]

Sources

Technical Support Center: Quenching & Work-up of 4-Benzyl-1,4-diazepane-1-carbonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling reactions involving 4-Benzyl-1,4-diazepane-1-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful work-up and purification of your target compounds. Our focus is on providing not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions during your experiments.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific challenges you may encounter during the quenching and work-up of reactions with this compound.

Issue 1: Low Yield of the Desired Product After Work-up

  • Possible Cause A: Hydrolysis of the Carbamoyl Chloride. this compound, like other carbamoyl chlorides, is susceptible to hydrolysis, which converts it back to the corresponding secondary amine (4-benzyl-1,4-diazepane) and carbon dioxide upon acidification.[1][2] This is a common issue if the reaction is prematurely quenched with water or if there is significant moisture in the reaction environment.

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: All glassware should be thoroughly dried, and anhydrous solvents must be used for the reaction.

      • Controlled Quenching: When quenching the reaction, consider adding the reaction mixture to a cold, stirred quenching solution to manage the exotherm and minimize side reactions.[3]

      • Alternative Quenching Agents: If your desired product is sensitive to aqueous conditions, consider quenching with an anhydrous alcohol (e.g., isopropanol) to form a stable carbamate, which can then be worked up.[3]

  • Possible Cause B: Incomplete Reaction. The reaction with the nucleophile may not have gone to completion before quenching.

    • Troubleshooting Steps:

      • Reaction Monitoring: Closely monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LCMS) to ensure the full consumption of the starting material before initiating the work-up.

      • Reaction Time and Temperature: Consider extending the reaction time or moderately increasing the temperature, if the stability of your reactants and products allows.

Issue 2: Presence of Multiple Unexpected Byproducts in LCMS Analysis

  • Possible Cause A: Formation of an Isocyanate Intermediate. While less common with disubstituted carbamoyl chlorides like this one, under certain conditions (e.g., elevated temperatures), elimination of HCl could potentially occur, leading to a reactive isocyanate intermediate.[4][5] This intermediate can then react with any available nucleophiles, leading to a mixture of products.

    • Troubleshooting Steps:

      • Temperature Control: Maintain a low and controlled reaction temperature (e.g., 0 °C to room temperature) to disfavor the formation of the isocyanate.[4]

      • Order of Addition: Slowly add the this compound to the solution of the nucleophile to maintain a low concentration of the electrophile and favor the desired intermolecular reaction.[4]

  • Possible Cause B: Over-reaction with the Nucleophile. If the nucleophile has multiple reactive sites (e.g., a primary amine), double addition can occur.

    • Troubleshooting Steps:

      • Stoichiometry Control: Carefully control the stoichiometry of the nucleophile. Using a slight excess may be necessary to drive the reaction to completion, but a large excess should be avoided.

      • Protecting Groups: If applicable, consider using protecting groups on other reactive functionalities of your nucleophile.

Issue 3: Difficulty in Separating the Product from Starting Materials or Byproducts

  • Possible Cause A: Similar Polarity of Compounds. The desired product may have a similar polarity to the starting amine (4-benzyl-1,4-diazepane) or other byproducts, making purification by column chromatography challenging.

    • Troubleshooting Steps:

      • Acidic Wash: During the aqueous work-up, a wash with a dilute acid (e.g., 1 M HCl) can protonate the basic 4-benzyl-1,4-diazepane, making it water-soluble and effectively removing it from the organic layer.[4] Be cautious if your product is acid-labile.

      • Basic Wash: A wash with a mild base (e.g., saturated aqueous sodium bicarbonate) can remove any acidic byproducts.[4]

      • Chromatography Optimization: Experiment with different solvent systems for column chromatography to achieve better separation. A gradient elution may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of this compound with a nucleophile?

The primary reaction is a nucleophilic acyl substitution where the nucleophile attacks the carbonyl carbon, leading to the displacement of the chloride ion and the formation of a new amide, carbamate, or urea derivative, depending on the nucleophile used.[1][6]

Q2: How should I properly quench a reaction involving this compound?

The choice of quenching agent depends on the nature of your product and subsequent work-up steps.

  • Aqueous Quench: For many reactions, slowly adding the reaction mixture to a stirred, cold solution of water or a saturated aqueous solution of a mild salt like ammonium chloride is effective.[4]

  • Alcohol Quench: If your product is water-sensitive, quenching with an alcohol like methanol or ethanol can be a good alternative, forming a stable carbamate.[3]

Q3: My product appears to be an oil, making handling during work-up difficult. Any suggestions?

If your product is a viscous oil, ensure efficient phase separation during extractions by allowing the separatory funnel to stand for an adequate amount of time. If emulsions form, adding brine can help to break them. For purification, chromatography on silica gel is a standard method for oils.

Q4: Can I use a base in my reaction with this compound?

Yes, a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is often used to scavenge the HCl generated during the reaction.[4] Using a hindered base can help minimize potential side reactions.

Experimental Protocols & Data

Standard Quenching and Work-up Protocol

This protocol provides a general procedure for the aqueous work-up of a reaction between this compound and a nucleophile.

Reagents and Equipment:

  • Reaction mixture in an organic solvent (e.g., Dichloromethane, THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Cooling: Cool the reaction mixture in an ice bath to 0 °C.

  • Quenching: Slowly and carefully add deionized water to the cooled reaction mixture with vigorous stirring.

  • Phase Separation: Transfer the mixture to a separatory funnel. If the reaction solvent is not halogenated, you may need to add an extraction solvent like ethyl acetate. Allow the layers to separate.

  • Acidic Wash: Separate the organic layer and wash it with 1 M HCl. This step is crucial for removing unreacted 4-benzyl-1,4-diazepane.

  • Basic Wash: Wash the organic layer with saturated aqueous NaHCO₃ to neutralize any remaining acid.

  • Brine Wash: Wash the organic layer with brine to remove residual water.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by a suitable method, such as flash column chromatography.

Reagent Summary Table
Reagent/SolventPurposeTypical Amount
Deionized WaterQuenching1-2 volumes relative to reaction volume
1 M HClRemoval of basic impurities1 volume relative to organic layer
Saturated NaHCO₃Neutralization of acid1 volume relative to organic layer
BrineRemoval of water1 volume relative to organic layer
Anhydrous Na₂SO₄/MgSO₄Drying agentSufficient to remove cloudiness

Visualized Workflows

General Reaction and Quenching Pathway

G cluster_reaction Reaction cluster_quench Quenching A This compound C Desired Product A->C + Nu-H D HCl A->D byproduct F Hydrolyzed Starting Material (4-Benzyl-1,4-diazepane) A->F + H2O (if unreacted) B Nucleophile (Nu-H) B->C H Crude Product Mixture C->H Proceeds to Work-up E Quenching Agent (e.g., H2O) G CO2 F->G upon acidification F->H G Start Crude Reaction Mixture Quench Quench with H2O Start->Quench Extract Extract with Organic Solvent Quench->Extract Wash_Acid Wash with 1 M HCl (Removes basic impurities) Extract->Wash_Acid Wash_Base Wash with sat. NaHCO3 (Removes acidic impurities) Wash_Acid->Wash_Base Wash_Brine Wash with Brine Wash_Base->Wash_Brine Dry Dry over Na2SO4 Wash_Brine->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (e.g., Chromatography) Concentrate->Purify Final Pure Product Purify->Final

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Benzyl-1,4-diazepane-1-carbonyl Chloride Adducts

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

The derivatization of amines and diamines is a common strategy to enhance their chromatographic properties and to direct fragmentation in mass spectrometry, leading to more informative spectra. The introduction of a carbonyl chloride group to the 1,4-diazepane ring, which also bears a benzyl substituent, creates a molecule with several potential sites for charge localization and fragmentation. Understanding these pathways is critical for its confident identification and characterization.

Predicted Fragmentation Pathways of 4-Benzyl-1,4-diazepane-1-carbonyl Chloride

The fragmentation of the protonated molecule [M+H]⁺ of this compound is anticipated to be driven by the stability of the resulting fragment ions. The primary sites of fragmentation are expected to be the benzylic C-N bond, the bonds of the diazepane ring, and the newly introduced carbonyl chloride moiety.

A dominant fragmentation pathway for benzyl-containing amines is the cleavage of the benzylic C-N bond, leading to the formation of the highly stable tropylium ion at m/z 91.[1][2] This is a result of the resonance stabilization of the positive charge across the seven-membered ring.

Alpha-cleavage, a characteristic fragmentation of amines, is also expected to play a significant role.[3][4] This involves the cleavage of a carbon-carbon bond adjacent to a nitrogen atom. In the case of the 1,4-diazepane ring, multiple alpha-cleavages are possible, leading to a series of characteristic fragment ions.

The carbonyl chloride group can also influence the fragmentation. Loss of the chlorine radical followed by the loss of carbon monoxide is a plausible pathway.

The following diagram illustrates the predicted primary fragmentation pathways for the protonated this compound molecule.

M [M+H]⁺ This compound F1 m/z 91 Tropylium ion M->F1 Benzylic Cleavage F2 [M - C7H7]⁺ M->F2 Benzylic Cleavage F3 [M - Cl]⁺ M->F3 Loss of Chlorine F4 [M - COCl]⁺ M->F4 Loss of Carbonyl Chloride F5 Ring Opening Fragments M->F5 Alpha-Cleavage

Caption: Predicted major fragmentation pathways of protonated this compound.

Comparative Analysis with Alternative Derivatization Strategies

To provide a comprehensive analytical perspective, it is instructive to compare the predicted fragmentation of the carbonyl chloride adduct with other common derivatization strategies for diamines. Acetylation and trifluoroacetylation are frequently employed alternatives.

Derivatizing AgentKey Fragmentation CharacteristicsAdvantagesDisadvantages
Carbonyl Chloride - Prominent tropylium ion (m/z 91).[1][2] - Multiple ring-opening fragments via alpha-cleavage.[3][4] - Potential loss of Cl and COCl.- Provides a highly characteristic and stable fragment (m/z 91). - The reactive carbonyl chloride may offer unique derivatization selectivity.- Reagent can be moisture-sensitive. - Fragmentation of the diazepane ring can be complex.
Acetic Anhydride (Acetylation) - Loss of ketene (CH₂CO) from the molecular ion. - Tropylium ion (m/z 91) still expected. - Amide bond cleavage.- Reagent is readily available and easy to handle. - Provides clear evidence of acylation.- May produce less fragmentation of the core diazepane structure compared to more energetic derivatizing agents.
Trifluoroacetic Anhydride (TFA) - Prominent tropylium ion (m/z 91).[5] - Loss of trifluoroacetyl group (CF₃CO). - Characteristic ions related to the fluorinated moiety.- The high mass of the derivative can shift the molecular ion to a clearer region of the spectrum. - The electron-withdrawing nature of the TFA group can influence fragmentation in a predictable manner.- Reagent is corrosive. - Can sometimes lead to excessive fragmentation.

Experimental Protocol: A General Guideline

While specific conditions will require optimization, the following protocol outlines a general procedure for the derivatization and LC-MS/MS analysis of a 1,4-diazepane scaffold.

1. Derivatization:

  • Dissolve the 4-Benzyl-1,4-diazepane starting material in an appropriate aprotic solvent (e.g., dichloromethane or acetonitrile).

  • Add a suitable base (e.g., triethylamine or diisopropylethylamine) to act as an acid scavenger.

  • Slowly add an equimolar amount of this compound (or alternative derivatizing agent) at a controlled temperature (e.g., 0 °C to room temperature).

  • Monitor the reaction by an appropriate technique (e.g., TLC or LC-MS) until completion.

  • Quench the reaction and perform a liquid-liquid extraction to isolate the derivatized product.

  • Evaporate the solvent and reconstitute the sample in a solvent compatible with the LC-MS mobile phase.

2. LC-MS/MS Analysis:

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled to a liquid chromatography system.[6]

  • Chromatography: Employ a reverse-phase C18 column with a gradient elution using mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry:

    • Acquire data in positive electrospray ionization (ESI) mode.

    • Perform a full scan MS analysis to identify the protonated molecular ion [M+H]⁺.

    • Conduct tandem MS (MS/MS) experiments on the precursor ion to generate a fragmentation spectrum.[7][8] Optimize collision energy to achieve a rich fragmentation pattern.

The following diagram illustrates a typical workflow for this type of analysis.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis P1 Dissolve Diazepane P2 Add Base P1->P2 P3 Add Carbonyl Chloride P2->P3 P4 Reaction & Monitoring P3->P4 P5 Workup & Reconstitution P4->P5 A1 LC Separation (C18) P5->A1 A2 ESI+ Ionization A1->A2 A3 Full Scan MS A2->A3 A4 Tandem MS (MS/MS) A3->A4

Sources

A Researcher's Guide to Sourcing and Validating 4-Benzyl-1,4-diazepane-1-carbonyl chloride for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of novel therapeutics, the integrity of each chemical building block is paramount. The reproducibility of synthetic routes and the validity of biological screening data are directly dependent on the purity and structural correctness of our starting materials. This guide provides a comprehensive framework for researchers navigating the procurement and essential validation of 4-Benzyl-1,4-diazepane-1-carbonyl chloride, a key intermediate in the synthesis of various biologically active molecules.

Identifying Potential Suppliers: The Starting Point

The first step is to identify potential commercial sources. It is crucial to note that discrepancies in reported Chemical Abstracts Service (CAS) numbers can exist for such specialized compounds, necessitating careful cross-referencing. The following table summarizes publicly available information from a selection of suppliers.

SupplierProduct NameReported CAS NumberStated PurityAvailability of Analytical Data
ArctomThis compound1416402-31-7Not specifiedInquire with supplier
BLDpharm4-Benzyl-1,4-diazepane-1-sulfonyl chloride1876797-93-1Not specifiedNMR, HPLC, LC-MS, UPLC available for some products[1]
Sigma-Aldrich4-Benzyl-1,4-diazepane-1-carboximidamide dihydrochlorideNot specified for carbonyl chlorideNot specified; buyer assumes responsibility to confirm identity/purityExplicitly states no analytical data is collected for some unique chemicals
Echemi4-Benzyl-1,4-diazepane-1-carboximidamide hydrochlorideNot specified for carbonyl chlorideVaries by supplierPlatform for connecting with various manufacturers[2]

Note: The table reflects the challenge of finding consistent and complete data. Some listed products are derivatives and not the exact carbonyl chloride, highlighting the need for careful sourcing.

The Imperative of In-House Validation: An Experimental Workflow

Given the variability in supplier-provided data, an in-house validation protocol is not just recommended, it is essential for scientific rigor. The following workflow provides a comprehensive approach to confirming the identity and purity of this compound.

G cluster_0 Phase 1: Initial Inspection & Preparation cluster_1 Phase 2: Structural & Purity Analysis cluster_2 Phase 3: Data Interpretation & Decision start Receive Reagent prep Sample Preparation (Dissolve in appropriate deuterated solvent, e.g., CDCl3) start->prep nmr Structural Confirmation (¹H and ¹³C NMR Spectroscopy) prep->nmr hplc Purity Assessment (Reverse-Phase HPLC-UV) prep->hplc ms Identity Confirmation (LC-MS or Direct Infusion MS) prep->ms interpret Cross-Reference Data (NMR, HPLC, MS) nmr->interpret hplc->interpret ms->interpret decision Decision: Accept or Reject Batch interpret->decision

Caption: Experimental workflow for in-house validation of this compound.

Experimental Protocols

1. Structural Confirmation via Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure and identify the presence of any significant impurities.

  • Methodology:

    • Prepare a sample by dissolving ~5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Data Interpretation:

    • ¹H NMR: Expect to see characteristic signals corresponding to the aromatic protons of the benzyl group (typically in the 7.2-7.4 ppm range), a singlet for the benzylic CH₂ protons, and a series of multiplets for the diazepane ring protons. The presence of significant unidentifiable peaks or incorrect integration ratios may indicate impurities or a wrong structure.

    • ¹³C NMR: Look for the carbonyl carbon signal (typically in the 160-170 ppm range), aromatic carbon signals, and aliphatic carbon signals corresponding to the benzyl and diazepane moieties. The number of signals should match the number of unique carbons in the molecule.

2. Purity Assessment by High-Performance Liquid Chromatography (HPLC)

  • Objective: To quantify the purity of the compound and detect non-volatile impurities.

  • Methodology:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

    • Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Employ a gradient elution method with mobile phases such as:

      • A: Water with 0.1% formic acid

      • B: Acetonitrile with 0.1% formic acid

    • Run a gradient from low to high percentage of B over 15-20 minutes.

    • Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).

  • Data Interpretation: A pure sample should ideally show a single major peak. The area percentage of this peak relative to the total area of all peaks provides an estimation of the purity. The presence of other peaks indicates impurities.[3][4]

3. Identity Confirmation by Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight of the compound.

  • Methodology:

    • The sample prepared for HPLC analysis can often be directly injected into an LC-MS system.

    • Alternatively, a dilute solution can be analyzed by direct infusion into an electrospray ionization (ESI) mass spectrometer.

    • Acquire the mass spectrum in positive ion mode.

  • Data Interpretation: Look for the molecular ion peak corresponding to the expected mass of this compound (C₁₃H₁₇ClN₂O), which is approximately 268.10 g/mol . The primary peak should correspond to [M+H]⁺ at m/z 269.1.

Conclusion: A Foundation of Quality for Reliable Research

In the field of drug discovery, where progress is built upon the incremental successes of many experiments, the quality of starting materials cannot be left to chance. While supplier information provides a starting point, it is the rigorous, in-house validation of critical reagents like this compound that forms the bedrock of reproducible and reliable science. By implementing a systematic approach of structural confirmation, purity analysis, and identity verification, researchers can proceed with confidence, knowing that their synthetic efforts and biological assays are based on a compound of known quality. This diligence is a crucial investment in the integrity and ultimate success of your research program.

References

  • Arctom. (n.d.). This compound. Retrieved from

  • MDPI. (2019). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 24(10), 1898. Retrieved from [Link]

  • Szatkowska, P., et al. (2017). Analytical methods for determination of benzodiazepines. A short review. Herba Polonica, 63(3), 47-60. Retrieved from [Link]

  • Djezzar, S., et al. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry, 2019, 8179823. Retrieved from [Link]

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 4-Benzyl-1,4-diazepane-1-carbonyl chloride

[1][2]

Executive Safety Summary

4-Benzyl-1,4-diazepane-1-carbonyl chloride belongs to the class of carbamoyl chlorides .[1] While valuable as a building block for urea derivatives and heterocycles, this functional group presents a dual hazard profile: immediate corrosivity due to hydrolysis and delayed systemic toxicity due to its alkylating potential.[1]

The Silent Hazard: Unlike simple acid chlorides (e.g., Acetyl Chloride) which fume instantly, higher molecular weight carbamoyl chlorides are often viscous oils or solids that react slower with atmospheric moisture.[1] This can lead to a false sense of security; skin contact may not burn immediately, allowing the lipophilic benzyl-diazepane moiety to facilitate deep dermal absorption before hydrolysis releases hydrochloric acid (HCl) subcutaneously.[1]

Risk Assessment & Mechanism

To understand the PPE requirements, one must understand the chemical behavior of the reagent upon contact with biological tissue.[1]

The Hydrolysis Cascade

When this compound contacts mucous membranes or moist skin:[1]

  • Lipophilic Entry: The benzyl and diazepane rings act as a carrier, helping the molecule penetrate the lipid bilayer of the skin.[1]

  • Hydrolysis: The carbonyl chloride moiety reacts with water (sweat/interstitial fluid).[1]

    • 
      [1]
      
    • 
       (Decarboxylation)
      
  • Result: Release of corrosive Hydrochloric Acid inside the tissue and potential alkylation of DNA/Proteins by the intact carbamoyl chloride.[1]

PPE Matrix: The Defense System

Do not rely on standard "lab basics." This compound requires a barrier specifically resistant to organic chlorides and acids.[1]

Protection ZoneRecommended EquipmentTechnical Justification
Ocular Chemical Splash Goggles (Indirect Vent) + Face Shield (8-inch)Safety glasses are insufficient. Hydrolysis releases HCl gas which tracks moisture; goggles seal the eyes from corrosive vapors.[1] Face shield protects against splash during syringe transfer.[1]
Dermal (Hands) Double Gloving Protocol Inner: Nitrile (4 mil)Outer: Nitrile (4-8 mil) OR Laminate (Silver Shield®)Why Double? Carbamoyl chlorides can permeate thin nitrile. The outer glove takes the mechanical wear; the inner glove is the final chemical barrier.[1] Note: If dissolving in DCM/Chloroform, use Laminate or PVA gloves, as these solvents carry the toxin through nitrile instantly.[1]
Respiratory Fume Hood (Face velocity >100 fpm)Primary control. If working outside a hood (e.g., weighing), a Full-Face Respirator with Multi-Gas (Organic Vapor + Acid Gas) cartridges is mandatory.[1]
Body Tyvek® Lab Coat or Chemical ApronCotton lab coats absorb spills and hold the corrosive agent against the skin.[1] Impervious aprons prevent "soak-through."[1]

Operational Protocols

A. Weighing & Transfer Workflow

Objective: Minimize atmospheric exposure to prevent degradation and HCl generation.[1]

  • Preparation: Pre-dry all glassware. Moisture triggers the release of HCl gas.[1]

  • State Check: If the reagent is a solid, use a disposable plastic spatula (avoid metal; corrosion risk).[1] If a viscous oil, warm slightly (30°C) to lower viscosity and transfer via wide-bore syringe.[1]

  • The "Trap" Method: When weighing, place the receiving flask inside a secondary container (beaker) to catch drips.[1] Do not weigh directly on the balance pan.

B. Reaction Setup & Quenching

Objective: Controlled destruction of excess reagent.

Never add water directly to the neat chemical.[1] The exotherm can cause "bumping" and aerosolization.[1]

Quenching Protocol:

  • Dilute the reaction mixture with an inert solvent (e.g., Toluene, EtOAc).[1]

  • Cool to 0°C.

  • Add a mixture of saturated aqueous NaHCO₃ and ice dropwise.

    • Mechanism:[1][2][3] The base neutralizes the generated HCl immediately.[1]

    • Observation: Watch for CO₂ evolution (bubbling).[1] Wait for bubbling to cease before adding more.

Visualizations

Workflow: Safe Handling Logic

This diagram outlines the decision-making process for handling this reagent safely.

SafetyWorkflowStartStart: Reagent HandlingPPE_CheckVerify PPE:Double Nitrile + Goggles + HoodStart->PPE_CheckCheckStateCheck Physical State(Solid vs. Viscous Oil)Branch_SolidSolid Handling:Disposable Plastic SpatulaCheckState->Branch_SolidBranch_OilOil Handling:Wide-Bore Syringe TransferCheckState->Branch_OilPPE_Check->CheckStateReactionReaction Setup(Inert Atmosphere - N2/Ar)Branch_Solid->ReactionBranch_Oil->ReactionQuenchQuench Procedure:Dilute -> Cool -> Add NaHCO3Reaction->QuenchDisposalDisposal:Segregated Organic WasteQuench->Disposal

Caption: Operational workflow emphasizing the critical PPE check and state-dependent handling techniques.

Decision Tree: Spill Response

Immediate actions to take in the event of a spill outside the fume hood.

SpillResponseSpillSpill DetectedLocationIs it in theFume Hood?Spill->LocationHood_YesClose SashVentilateLocation->Hood_YesYesHood_NoEvacuate AreaAlert Safety OfficerLocation->Hood_NoNo (Lab Bench/Floor)AbsorbCover withDry Sand/VermiculiteHood_Yes->AbsorbHood_No->AbsorbOnly with SCBANeutralizeTreat absorbent withWeak Base (Soda Ash)Absorb->NeutralizeCollectCollect asHazardous WasteNeutralize->Collect

Caption: Emergency response logic. Note that spills outside the hood require evacuation due to HCl generation.[1]

Disposal & Waste Management

Do not dispose of excess carbamoyl chloride in the "Aqueous" waste stream.[1]

  • Segregation: Must go into "Halogenated Organic" waste.[1]

  • Pre-treatment: Ideally, quench small amounts in the reaction vessel before disposal to prevent pressure buildup in waste drums.[1] If disposing of neat material, label the waste tag clearly: "Contains Active Acid Chlorides - WATER REACTIVE." [1]

References

  • Fisher Scientific. (2009).[1] Safety Data Sheet: Dimethylcarbamoyl chloride (Structural Analog for Hazard Class). Retrieved from

  • New Jersey Department of Health. (2017).[1] Hazardous Substance Fact Sheet: Diethylcarbamoyl Chloride. Retrieved from

  • Kimberly-Clark Professional. (2023).[1] Nitrile Glove Chemical Resistance Guide. (General permeation data for organic chlorides). Retrieved from

  • Sigma-Aldrich. (2023). Safety Data Sheet: Benzyl Chloride (Component Hazard Reference). Retrieved from

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.